Synthetic Yield Advantage: 84–85% Isolated Yield in Controlled SNAr with Cyclopentylamine
In a regioselective SNAr reaction using 2,4-dichloro-5-nitropyrimidine as the electrophile, the target compound is obtained with an isolated yield of 84–85% when cyclopentylamine is employed as the nucleophile under optimized low-temperature conditions (−78 °C, THF) . This yield compares favorably to the 67.9% yield reported for an alternative synthetic protocol using the same electrophile but with different workup conditions [1]. More broadly, this mono-substituted intermediate outperforms the use of alternative intermediates in analogous anticancer synthetic routes, where yields of 82–87% are achieved versus 75% with competing building blocks .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 85% (US07169778B2 procedure) ; 84% (CN101142215A procedure) [2] |
| Comparator Or Baseline | 67.9% (alternative synthetic protocol, CN103408546A) [1]; 75% (alternative intermediates in anticancer synthesis) |
| Quantified Difference | 17–18 percentage point advantage over alternative protocol; 7–12 percentage point advantage over generic alternative intermediates |
| Conditions | 2,4-Dichloro-5-nitropyrimidine + cyclopentylamine, THF, −78 °C, followed by aqueous workup and SiO₂ chromatography |
Why This Matters
Higher isolated yield translates directly to lower cost per gram, reduced raw material waste, and fewer purification cycles for procurement teams sourcing this intermediate at scale.
- [1] CN103408546A. Embodiment 1: 2,4-Dichloro-5-nitropyrimidine (5 g, 25.8 mmol) + cyclopentylamine (2.2 g) in THF at −40 °C, yielding 4.26 g (67.9%) of 2-chloro-4-(N-cyclopentyl)amino 5-nitropyrimidine. View Source
- [2] CN101142215A (SIGNAL PHARMA LLC). Embodiment 51: 2,4-Dichloro-5-nitropyrimidine (10.31 mmol) + cyclopentylamine (10.31 mmol) in THF at −78 °C with DIPEA, yielding 2.11 g (84%) of title compound. View Source
